Urolithin M5 originates from the metabolic transformation of ellagitannins and ellagic acid by gut bacteria. The presence of specific gut microbiota is essential for its production, as these bacteria possess enzymes that facilitate the conversion of these polyphenols into urolithins. Urolithin M5 has been identified in human fecal samples following the consumption of foods rich in ellagitannins .
Urolithin M5 is classified under the broader category of urolithins, which includes several other metabolites such as urolithin A, B, C, and D. Each urolithin has distinct structural characteristics and biological activities. Urolithin M5 is characterized by its unique hydroxylation pattern, specifically having hydroxyl groups at positions 3, 4, 8, 9, and 10 on its aromatic ring structure .
The primary method for synthesizing urolithin M5 involves biotransformation rather than traditional chemical synthesis. This process occurs within the human gut where specific bacteria metabolize ellagic acid and ellagitannins into various urolithins including urolithin M5.
The biotransformation process requires a consortium of gut bacteria that can perform hydroxylation and dehydroxylation reactions. Studies indicate that urolithin M5 is produced when certain bacterial strains exhibit 3-dehydroxylase activity, a novel feature distinguishing it from other known urolithins . The identification of these bacterial strains has been facilitated by high-performance liquid chromatography coupled with mass spectrometry techniques.
The molecular structure of urolithin M5 features multiple hydroxyl groups attached to an aromatic ring. The specific positions of these hydroxyl groups are crucial for its biological activity. The structure can be represented as follows:
Nuclear magnetic resonance spectroscopy has been used to confirm the structural details of urolithin M5, providing insights into its chemical environment and confirming the presence of hydroxyl groups at specified positions .
Urolithin M5 undergoes various chemical reactions in biological systems, primarily involving conjugation with glucuronic acid or sulfate during phase II metabolism. These conjugated forms are more water-soluble and excreted via urine.
The metabolic pathways leading to the formation of urolithin M5 involve enzymatic reactions facilitated by gut microbiota. The main reactions include:
These reactions significantly influence the bioavailability and biological activity of urolithin M5 in human physiology .
Urolithin M5 exhibits its biological effects primarily through modulation of cellular pathways involved in inflammation and oxidative stress. It interacts with various signaling pathways that regulate cell survival and apoptosis.
Research indicates that urolithin metabolites can activate autophagy, a cellular process that removes damaged components, thereby promoting cell health. This mechanism may contribute to the observed health benefits associated with dietary intake of ellagitannin-rich foods .
Relevant data on solubility and stability have been gathered through various analytical methods including high-performance liquid chromatography .
Urolithin M5 has garnered interest in scientific research due to its potential health benefits. Its applications include:
Ongoing studies continue to explore the full range of biological activities associated with urolithin M5, highlighting its importance in nutrition and health sciences .
Urolithin M5 (3,4,8,9,10-pentahydroxy-dibenzo[b,d]pyran-6-one) was first isolated in 2022 from the leaves of Canarium album (Lour.) DC., a traditional Chinese medicinal herb known as "Ganlanye" (GLY). This plant has been historically used to treat respiratory symptoms associated with "warm diseases," including influenza-like illnesses [1] [4]. Bioassay-guided fractionation of GLY's aqueous extract revealed Urolithin M5 as a major anti-influenza component, with a yield of 330 mg from crude extract and HPLC purity of 99.8% [4]. Structural identification was achieved through HRESIMS (m/z 299.01582 [M+Na]⁺) and NMR spectroscopy (δH 8.334, 7.300, 6.754 ppm; δC 161.141–107.242 ppm) [4].
Canarium album leaves contain Urolithin M5 at significantly higher concentrations than other urolithins, making them a unique botanical source. While most urolithins are gut microbiota metabolites, Urolithin M5 occurs naturally in this plant tissue, a rarity among dibenzopyranone derivatives [1] [5]. This direct occurrence contrasts with most dietary urolithin precursors, which require microbial transformation.
Table 1: Natural Occurrence and Yield of Urolithin M5 in Plant Sources
Botanical Source | Plant Part | Extraction Method | Yield (%, w/w) | Detection Method |
---|---|---|---|---|
Canarium album | Leaves | Aqueous extraction, column chromatography | 0.33% | HPLC-UV, NMR, HRESIMS |
Punica granatum | Leaves | Ethanol extraction | Trace amounts | LC-MS/MS |
Tamarix nilotica | Flowers | Methanol extraction | Trace amounts | LC-MS/MS |
Urolithin M5 serves as a pivotal intermediate in the gut microbial metabolism of ellagitannins (ETs) and ellagic acid (EA). The metabolic pathway involves sequential enzymatic modifications:
Human metabotype stratification governs Urolithin M5 production efficiency:
Table 2: Kinetics of Urolithin M5 Production by Human Metabotypes
Metabotype | Primary Urolithins | Uro-M5 Detection in Feces | Key Microbial Genera | Production Timeframe |
---|---|---|---|---|
A | Uro-A | High (µM range) | Bifidobacterium, Gordonibacter | 24–48 hours post-intake |
B | Uro-A, IsoUro-A, Uro-B | Moderate | Clostridium, Eubacterium | 48–72 hours post-intake |
0 | None | Undetectable | Bacteroides dominant | Not produced |
Recent microbiome studies identified Bifidobacterium longum, B. adolescentis, and B. bifidum as novel contributors to Uro-M5 generation from EA, expanding beyond the established Gordonibacter species [6] [10]. This microbial consortium enables the regioselective dehydroxylation that defines Urolithin M5's pentahydroxy configuration.
Urolithin M5 occupies a distinct position in the urolithin spectrum due to its pentahydroxy substitution pattern (C-3,4,8,9,10), which confers unique physicochemical and biofunctional properties:
Structural Characteristics:
Functional Differentiation:
Table 3: Comparative Bioactivity of Major Urolithins
Urolithin | Hydroxylation Pattern | Key Bioactivities | Specific Molecular Targets |
---|---|---|---|
M5 | 3,4,8,9,10-pentahydroxy | Anti-influenza | Viral neuraminidase |
A | 3,8-dihydroxy | Mitophagy induction | AMPK, PGC-1α |
B | 3-hydroxy | Anti-inflammatory | NF-κB, COX-2 |
C | 3,8,9-trihydroxy | Antioxidant | Nrf2 pathway |
D | 3,4,8,9-tetrahydroxy | Antimicrobial | Bacterial membranes |
Mechanistically, Urolithin M5 docks into the catalytic site of influenza neuraminidase, forming hydrogen bonds with conserved residues (Arg152, Glu277) critical for sialic acid cleavage. This interaction disrupts viral release from host cells, explaining its efficacy against drug-resistant strains [1] [4]. In contrast, other urolithins lack this specific antiviral mechanism, instead targeting cellular pathways like mitophagy (Uro-A) or inflammation (Uro-B) [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: